![molecular formula C16H18N4O3S B257955 4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257955.png)
4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are essential for the survival of cancer cells, bacteria, and viruses. It has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to inhibit the growth of bacterial and viral cells by disrupting their DNA replication and transcription processes. Additionally, the compound has shown anti-inflammatory activity, which may have potential applications in treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide in lab experiments is its broad-spectrum activity against cancer cells, bacteria, and viruses. This makes it a versatile compound that can be used to study various diseases and their underlying mechanisms. However, one of the limitations of using this compound is its relatively low solubility in water. This can make it challenging to dissolve the compound in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide. One of the areas of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities and with higher purity. Another area of research is the optimization of the compound's structure to enhance its efficacy and reduce its toxicity. Additionally, the compound's potential applications in treating inflammatory diseases and other conditions need to be explored further. Finally, the compound's pharmacokinetics and pharmacodynamics need to be studied to determine its bioavailability, distribution, metabolism, and elimination in vivo.
Synthesis Methods
4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has been synthesized using various methods. One of the commonly used methods involves the reaction of 3-methylphenyl isothiocyanate with 4,4-dimethyl-3,4,7,8-tetrahydro-3,8-dioxopyrazolo[1,2-a][1,2,4]triazine-6-carboxylic acid in the presence of a suitable base. The product is then purified by recrystallization to obtain the desired compound.
Scientific Research Applications
4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has potential applications in medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antiviral properties. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also exhibited significant antimicrobial activity against various bacterial strains and antiviral activity against herpes simplex virus type 1.
properties
Product Name |
4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
---|---|
Molecular Formula |
C16H18N4O3S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
InChI |
InChI=1S/C16H18N4O3S/c1-9-5-4-6-10(7-9)17-13(22)11-8-12(21)19-15(24)18-14(23)16(2,3)20(11)19/h4-7,11H,8H2,1-3H3,(H,17,22)(H,18,23,24) |
InChI Key |
MZLNWKXALJPDJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2CC(=O)N3N2C(C(=O)NC3=S)(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CC(=O)N3N2C(C(=O)NC3=S)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.